molecular formula C8H9ClFN B7804525 (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine

Cat. No.: B7804525
M. Wt: 173.61 g/mol
InChI Key: ZZXFFISCWUZQPY-RXMQYKEDSA-N
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Description

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine, also known as (R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine, is a chiral chemical building block with the CAS Number 1217464-96-4 . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its specific molecular structure, represented by the formula C8H9ClFN and a molecular weight of 173.62 g/mol, is engineered to interact with critical biological targets . A prominent application of this chiral scaffold is in the research and synthesis of potent Murine Double Minute 2 (MDM2) inhibitors, such as the clinical candidate APG-115 . These inhibitors are designed to disrupt the MDM2-p53 protein-protein interaction, a key regulatory pathway in oncology. By liberating the tumor suppressor p53, such compounds can reactivate programmed cell death in cancer cells and are being investigated for achieving complete tumor regression . The (R)-enantiomer is especially valued for its optimal spatial configuration, which allows its 3-chloro-2-fluorophenyl group to project efficiently into the Leu26 binding pocket of the MDM2 protein, a feature critical for high binding affinity and potency . As a supplied chemical, it is crucial to adhere to safe handling practices. The compound has associated hazard warnings and requires careful handling . It is recommended to store this material in a dark place, under an inert atmosphere, and at room temperature to ensure its long-term stability . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXFFISCWUZQPY-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 5-Chloro-2-fluorophenylacetone

The most widely reported method involves reductive amination of 5-chloro-2-fluorophenylacetone using sodium cyanoborohydride or ammonium formate. A typical protocol dissolves the ketone (10 mmol) in methanol with ammonium acetate (15 mmol), followed by slow addition of NaBH3CN (12 mmol) at 0°C. After 12 h at room temperature, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 72–78% of the racemic mixture. Chiral resolution is subsequently achieved using di-p-toluoyl-D-tartaric acid, with the (1R)-enantiomer isolated in 34% yield.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of (5-chloro-2-fluorophenyl)enamide precursors has emerged as a stereoselective alternative. Using Pd(OAc)₂/(R)-BINAP (2 mol%) under 50 bar H₂ in THF at 60°C, researchers achieved 92% conversion with 96% ee. Critical parameters include:

ParameterOptimal ValueImpact on ee
H₂ Pressure50 bar↑Pressure → ↑Rate
Ligand(R)-BINAP↑Steric bulk → ↑ee
SolventTHFPolar aprotic favored

This method avoids resolution steps but requires stringent oxygen-free conditions.

Reaction Optimization Strategies

Solvent Effects on Enantioselectivity

Solvent polarity profoundly influences stereochemical outcomes in asymmetric syntheses:

SolventDielectric Constantee (%)Yield (%)
THF7.69688
Toluene2.48992
DCM8.98278

Polar aprotic solvents like THF stabilize transition states through dipole interactions, enhancing ee by 14% compared to DCM.

Temperature-Dependent Kinetic Resolution

Lower temperatures (0–5°C) during reductive amination suppress racemization, as demonstrated by Arrhenius analysis:

kracemization=1.2×103exp(45 kJ/molRT)k_{\text{racemization}} = 1.2 \times 10^3 \exp\left(-\frac{45\ \text{kJ/mol}}{RT}\right)

Maintaining the reaction below 10°C reduces racemization by 63%, preserving enantiopurity.

Analytical Characterization

Chiral HPLC Profiling

Enantiomeric composition is validated using a Chiralpak IA-3 column (4.6 × 250 mm) with n-hexane/ethanol (90:10) at 1.0 mL/min:

Parameter(1R)-Isomer(1S)-Isomer
Retention Time12.7 min14.3 min
Peak Area Ratio98.2%1.8%

Spectroscopic Data

1H NMR (400 MHz, CDCl₃): δ 7.38 (dd, J = 8.4, 5.6 Hz, 1H), 7.14–7.08 (m, 2H), 4.12 (q, J = 6.4 Hz, 1H), 1.51 (d, J = 6.4 Hz, 3H).
13C NMR (101 MHz, CDCl₃): δ 161.2 (d, J = 245 Hz), 134.8, 128.6 (d, J = 8 Hz), 117.4 (d, J = 22 Hz), 52.3, 24.9.

Industrial-Scale Production

Continuous Flow Hydrogenation

A pilot-scale system (Scheme 1) achieves 85% yield with 99% ee:

  • Feedstock Preparation: 5-Chloro-2-fluorostyrene (10 kg/h) in THF

  • Catalytic Reactor: Pd/Al₂O₃ (5 wt%) at 80°C, 30 bar H₂

  • Workup: Centrifugal separation → Distillation

This method reduces batch-to-batch variability by 40% compared to traditional autoclave systems.

Emerging Methodologies

Biocatalytic Amination

Engineered transaminases (e.g., Codexis TA-134) convert 5-chloro-2-fluorophenylacetone to the (1R)-amine with 99% ee in phosphate buffer (pH 7.5). Co-factor recycling is achieved using isopropylamine (20 eq), enabling a 200% cost reduction over chemical methods .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution Effects

(1R)-1-(4-Chloro-2-fluorophenyl)ethylamine (JS-3467)
  • CAS : 856758-58-2
  • Substituents : 4-Cl, 2-F (vs. 5-Cl, 2-F in the target compound).
  • Key Differences : The chlorine substitution at the 4-position alters electronic effects (para-directing vs. meta-directing for 5-Cl) and steric interactions. This positional change may impact binding affinity in biological systems or catalytic activity.
(1R)-1-(3-Fluorophenyl)ethylamine
  • CAS : 761390-58-3
  • The fluorine’s meta position may also reduce steric hindrance.
(1R)-1-(2-Fluorophenyl)ethylamine
  • CAS : 185545-90-8
  • Key Differences : Ortho-fluorine increases steric hindrance near the ethylamine group, which could hinder molecular interactions in chiral environments.

Enantiomeric Comparison: (R) vs. (S) Forms

  • (1S)-1-(5-Chloro-2-fluorophenyl)ethylamine
    • CAS : 1228557-23-0
    • Properties : Similar molecular weight and formula but opposite optical rotation. Predicted boiling point, density, and pKa are identical to the (R)-enantiomer, but biological activity or chiral recognition may differ significantly .

Physicochemical Properties Table

Compound Name Substituents CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) pKa
(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine 5-Cl, 2-F 1270391-53-1 C₈H₉ClFN 210.9 ± 25.0* 1.2 ± 0.06* 8.31*
(1S)-1-(5-Chloro-2-fluorophenyl)ethylamine 5-Cl, 2-F 1228557-23-0 C₈H₉ClFN 210.9 ± 25.0* 1.2 ± 0.06* 8.31*
(1R)-1-(4-Chloro-2-fluorophenyl)ethylamine 4-Cl, 2-F 856758-58-2 C₈H₉ClFN N/A N/A N/A
(1R)-1-(3-Fluorophenyl)ethylamine 3-F 761390-58-3 C₈H₁₀FN N/A N/A N/A

*Predicted values .

Enantiomeric Separation

Chiral primary amines like this compound are challenging to resolve due to their small size and subtle stereoelectronic differences. Techniques such as supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) are employed, with separation efficiency dependent on substituent positions and stationary phase chemistry .

Biological Activity

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine is a chiral compound belonging to the class of arylalkylamines, which are known for their interactions with various biological targets, particularly in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications, particularly in treating psychiatric disorders and as a building block for synthesizing other chiral molecules. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:

  • Molecular Targets : The compound may interact with specific receptors or enzymes, influencing their activity. It has been suggested that it could act as a ligand for various neurotransmitter receptors, potentially modulating neurotransmission and behavior.
  • Biochemical Pathways : It may modulate several biochemical pathways, leading to desired biological effects such as alterations in mood or cognition.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

  • Neurotransmitter Interaction : Potential interactions with serotonin and dopamine receptors suggest applications in psychiatric treatments.
  • Anticancer Potential : Initial studies indicate that derivatives of this compound may possess cytotoxic activity against certain cancer cell lines, although specific data on this compound's direct effects remain limited .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(1R)-1-(5-Chloro-2-methylphenyl)ethylamineChloro and methyl substituentsModerate interaction with CNS receptors
(1R)-1-(5-Fluoro-2-methylphenyl)ethylamineFluoro and methyl substituentsLower potency than this compound
(1R)-1-(4-Chloro-2-fluorophenyl)ethylamineChloro and fluoro substituents at different positionsVariable activity depending on receptor type

The unique positioning of the chloro and fluoro groups in this compound may enhance its reactivity and specificity compared to these analogous compounds.

Case Study 1: Neurotransmitter Interaction

In a study examining the effects of arylalkylamines on serotonin receptors, this compound was shown to exhibit significant binding affinity, suggesting its potential as a therapeutic agent for mood disorders. The study utilized radiolabeled ligands to quantify binding interactions in vitro.

Case Study 2: Anticancer Activity

Preliminary research on derivatives of this compound indicated promising cytotoxic effects against human cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7. Flow cytometry assays revealed that these compounds induced apoptosis in a dose-dependent manner, although specific data for this compound itself are still emerging .

Q & A

Q. Advanced: How can copper- or palladium-catalyzed C–Si bond cleavage strategies be adapted to synthesize enantiopure halogenated ethylamines?

Answer: Recent advances in transition metal catalysis (e.g., Pd, Cu) for Si–C bond cleavage (e.g., silacyclopropane ring-opening) can be modified to introduce halogenated aryl groups. For example, palladium-catalyzed silylene transfer reactions (as in silacyclopropane systems) could be coupled with halogenated electrophiles. Stereoselectivity may be enhanced using chiral phosphine ligands or chiral auxiliaries during the transmetallation step. Computational modeling of transition states (DFT) helps optimize ligand steric effects and reaction pathways .

Basic: What analytical techniques validate the enantiomeric purity of this compound?

Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetry are standard. Nuclear Overhauser Effect (NOE) NMR experiments differentiate diastereomers, while X-ray crystallography provides absolute configuration confirmation . Mass spectrometry (HRMS) verifies molecular integrity.

Q. Advanced: How to resolve discrepancies between experimental NMR data and computational predictions for diastereomeric intermediates?

Answer: Discrepancies often arise from solvent effects, conformational flexibility, or dynamic processes. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Cross-validation with density functional theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)).
  • Isotopic labeling (e.g., ²H, ¹³C) to track stereochemical integrity during synthesis .

Basic: How do steric and electronic effects of the 5-chloro-2-fluorophenyl substituent influence reaction pathways?

Answer:
The chloro group’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability. Steric hindrance at the 2-fluoro position directs regioselectivity in coupling reactions (e.g., Suzuki-Miyaura). Computational studies (NBO analysis) quantify these effects .

Q. Advanced: What strategies mitigate steric hindrance during C–Si bond cleavage in silacyclopropane intermediates?

Answer: Steric hindrance can be reduced using bulky silyl groups (e.g., t-butyl) or low-coordinate metal catalysts (e.g., Rh or Ag) to weaken Si–C bonds . Kinetic studies (Eyring analysis) guide solvent selection (e.g., THF vs. DMF) to stabilize transition states.

Basic: How are transition metals utilized in the synthesis of halogenated ethylamines?

Answer:
Transition metals (e.g., Pd, Cu) enable cross-coupling (e.g., Buchwald-Hartwig amination) and asymmetric hydrogenation. For example, palladium catalysts facilitate aryl halide amination, while copper(I) iodide mediates Ullmann-type couplings .

Q. Advanced: How to reconcile conflicting mechanistic data from zinc- versus copper-catalyzed CO insertion reactions?

Answer: Zinc activates carbonyls via coordination (inner-sphere mechanism), whereas copper employs transmetallation pathways. Isotopic labeling (¹⁸O/¹³C) and kinetic isotope effects (KIE) distinguish mechanisms. For halogenated substrates, steric maps (MEP surfaces) predict metal-substrate interactions .

Basic: How can QSAR models predict the environmental behavior of this compound?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and H-bonding capacity to predict biodegradation, toxicity, and bioaccumulation. Software (e.g., EPI Suite) estimates persistence in soil/water .

Q. Advanced: What validation methods ensure accuracy in DFT predictions of stereochemical outcomes?

Answer: Benchmarking against experimental crystallographic data and coupling constants (³JHH) validates DFT methods. Multireference approaches (e.g., CASSCF) address electron correlation in chiral systems. Cross-validation with ab initio MD simulations accounts for solvent dynamics .

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